

Commercial Availability and Applications of Perdeuterated 4-Methylimidazole: A Technical Guide

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Compound of Interest

Compound Name: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole

Cat. No.: B572167

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key properties, and primary applications of perdeuterated 4-methylimidazole. This isotopically labeled compound serves as a critical tool in analytical chemistry, particularly in quantitative mass spectrometry-based methods, and holds potential for use in metabolic research. Detailed experimental protocols and relevant biological pathway information are provided to support its application in research and development.

Commercial Availability

Perdeuterated 4-methylimidazole is commercially available from several suppliers, primarily as 4-methylimidazole-d6 and 4-methyl-d3-imidazole. These compounds are offered by specialty chemical companies that synthesize and supply isotopically labeled standards for research purposes. Key suppliers include MedChemExpress, ResolveMass Laboratories Inc., and Toronto Research Chemicals (TRC), with distribution through vendors such as CymitQuimica and LGC Standards.

The available deuterated forms and their corresponding Chemical Abstracts Service (CAS) numbers are:

- 4-Methylimidazole-d6: CAS Number 1219804-79-1
- 4-Methyl-d3-imidazole: CAS Number 1219805-95-4

These products are typically supplied in small quantities, ranging from milligrams to grams, suitable for use as internal standards in analytical assays.

Quantitative Data

The following tables summarize the available quantitative data for commercially available perdeuterated 4-methylimidazole and the physical properties of its non-deuterated analogue.

Table 1: Specifications of Commercially Available Perdeuterated 4-Methylimidazole

Property	4-Methylimidazole-d6	4-Methyl-d3-imidazole	Source(s)
CAS Number	1219804-79-1	1219805-95-4	[Generic]
Molecular Formula	C ₄ D ₆ N ₂	C ₄ H ₃ D ₃ N ₂	MedChemExpress, LGC Standards
Molecular Weight	88.14 g/mol	85.12 g/mol	MedChemExpress, LGC Standards
Isotopic Purity	≥98 atom % D	Not specified	LGC Standards
Chemical Purity	≥98%	Not specified	LGC Standards
Appearance	White to Off-White/Yellow Solid	Not specified	MedChemExpress

Note: Data is compiled from publicly available information from suppliers and may vary by batch.

Table 2: Physical Properties of 4-Methylimidazole (Non-deuterated)

Property	Value
Molecular Formula	C ₄ H ₆ N ₂
Molecular Weight	82.11 g/mol
Melting Point	46-56 °C
Boiling Point	263 °C
Solubility	Soluble in water and alcohol

Disclaimer: The physical properties listed above are for the non-deuterated form of 4-methylimidazole and are provided for reference. The properties of the perdeuterated analogue are expected to be very similar.

Experimental Protocols

The primary application of perdeuterated 4-methylimidazole is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 4-methylimidazole in various matrices, particularly in food and beverages.

Protocol: Quantification of 4-Methylimidazole in Beverages by Isotope-Dilution LC-MS/MS

This protocol is adapted from a method for the analysis of 4-methylimidazole in carbonated beverages.^[1]

1. Materials and Reagents:

- 4-Methylimidazole (analyte standard)
- 4-Methylimidazole-d6 (internal standard)
- Acetonitrile (LC-MS grade)
- Ammonium formate
- Formic acid

- Ultrapure water

- Sample vials

2. Preparation of Standards:

- Prepare stock solutions of 4-methylimidazole and 4-methylimidazole-d6 in acetonitrile at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by serial dilution of the 4-methylimidazole stock solution with a constant concentration of the 4-methylimidazole-d6 internal standard.

3. Sample Preparation:

- Degas carbonated beverage samples by sonication.
- For non-alcoholic beverages, dilute the sample with water.
- For alcoholic beverages such as beer, a larger dilution with water is necessary to reduce matrix effects.
- Spike a known volume of the diluted sample with the 4-methylimidazole-d6 internal standard solution.
- Vortex the sample and filter through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is suitable.
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient from low to high organic phase to elute and separate the analyte from matrix components.

- Flow Rate: Typically 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor the transitions for both 4-methylimidazole and 4-methylimidazole-d6.
 - 4-Methylimidazole: Precursor ion (Q1) m/z 83 -> Product ion (Q3) m/z 56.
 - 4-Methylimidazole-d6: Precursor ion (Q1) m/z 89 -> Product ion (Q3) m/z 60.
 - Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Quantify the amount of 4-methylimidazole in the samples by using the regression equation from the calibration curve.

Conceptual Protocol: Synthesis of 4-Methylimidazole-d6

While specific protocols for the synthesis of the deuterated compound are proprietary, the general synthesis of 4-methylimidazole can be adapted. One common method is the Radziszewski synthesis. For the perdeuterated version, deuterated starting materials would be required.

Conceptual Reaction: Methylglyoxal-d₄ + Formaldehyde-d₂ + Ammonia-d₃ → 4-Methylimidazole-d₆

A process for preparing non-deuterated 4-methylimidazole involves reacting hydroxypropanone and formamide in the presence of ammonia at elevated temperature and pressure.^[2] A similar

approach with deuterated reagents could potentially yield the desired product.

Signaling Pathways and Experimental Workflows

Currently, there is no evidence to suggest that perdeuterated 4-methylimidazole is directly involved in specific signaling pathways as a signaling molecule itself. Its primary utility is as an analytical tool. However, the non-deuterated form, 4-methylimidazole, has been the subject of toxicological studies due to its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC).

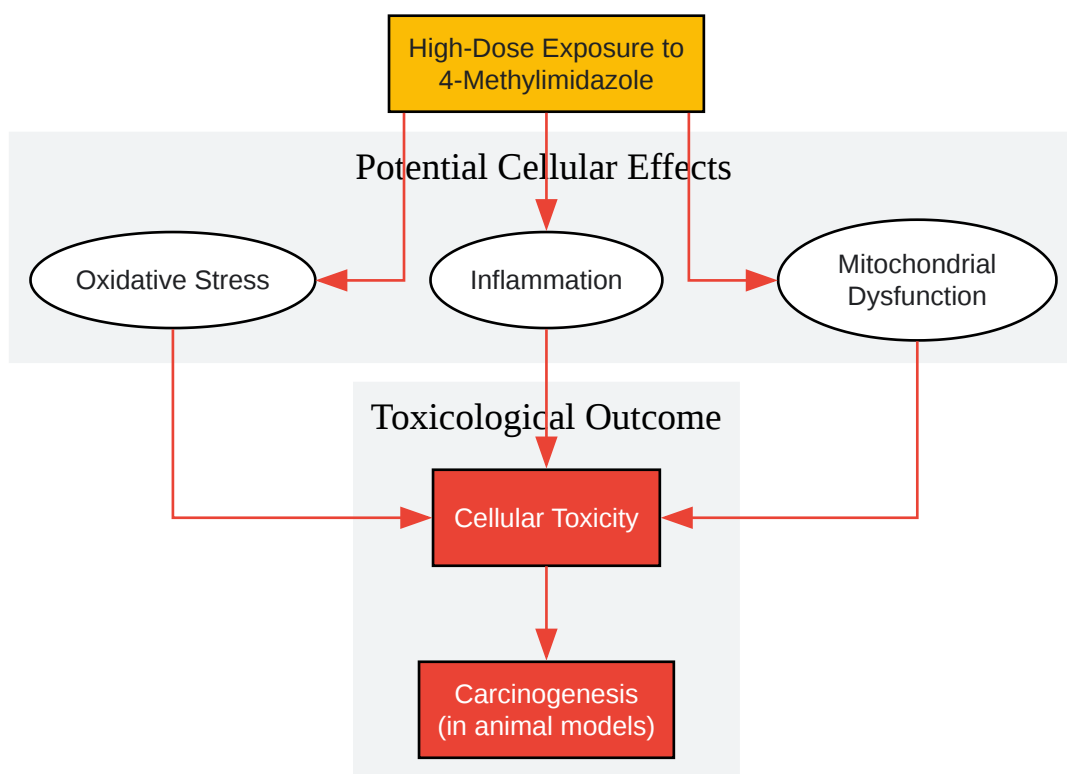
The mechanism of its carcinogenicity is not fully elucidated, but studies suggest that it is unlikely to be genotoxic.[3] Research into its mode of action points towards potential involvement in oxidative stress, inflammation, and mitochondrial dysfunction as contributing factors to its toxicity at high doses.

Below are diagrams illustrating the analytical workflow for 4-methylimidazole quantification and a conceptual representation of its toxicological pathway.



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Analytical workflow for 4-methylimidazole quantification.



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